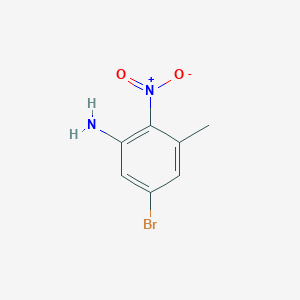

5-Bromo-3-methyl-2-nitroaniline

Description

5-Bromo-3-methyl-2-nitroaniline is a substituted aniline derivative featuring a bromine atom at position 5, a methyl group at position 3, and a nitro group at position 2 on the benzene ring. This compound is part of a broader class of brominated nitroanilines, which are critical intermediates in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals. Its structural uniqueness arises from the spatial arrangement of substituents, which influences its physicochemical properties and reactivity.

Propriétés

IUPAC Name |

5-bromo-3-methyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDVGGTVKSILAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

5-Bromo-3-methyl-2-nitroaniline is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological processes and interactions.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 5-bromo-3-methyl-2-nitroaniline exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the bromine atom can participate in electrophilic substitution reactions. These interactions can influence biological processes and chemical reactions.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Brominated Nitroaniline Derivatives

| Compound Name | CAS RN | Molecular Formula | Substituent Positions | Similarity Score |

|---|---|---|---|---|

| 5-Bromo-2-methyl-3-nitroaniline | 864550-40-3 | C₇H₇BrN₂O₂ | Br (5), CH₃ (2), NO₂ (3) | 0.96 |

| 2-Bromo-4-methyl-5-nitroaniline | 102169-99-3 | C₇H₇BrN₂O₂ | Br (2), CH₃ (4), NO₂ (5) | 0.91 |

| 4-Bromo-2,3-dimethyl-6-nitroaniline | 108485-13-8 | C₈H₉BrN₂O₂ | Br (4), CH₃ (2,3), NO₂ (6) | 0.86 |

| 2-Bromo-4-methyl-6-nitroaniline | 1239720-33-2 | C₇H₇BrN₂O₂ | Br (2), CH₃ (4), NO₂ (6) | 0.92 |

Key Observations :

- The highest similarity (0.96) is observed with 5-Bromo-2-methyl-3-nitroaniline, where substituent positions (Br at 5, CH₃ at 2, NO₂ at 3) mirror the spatial distribution of the target compound .

- Lower similarity scores (e.g., 0.84–0.91) correlate with increased deviation in substituent placement (e.g., nitro groups shifted to positions 5 or 6) .

Physicochemical Properties

Physical properties such as melting points and purity are critical for industrial applications. Data from commercial catalogs and research reports highlight the following (Table 2):

Table 2: Physical Properties of Selected Brominated Nitroanilines

| Compound Name | CAS RN | Melting Point (°C) | Purity (%) | Price (JPY/5g) |

|---|---|---|---|---|

| 2-Bromo-5-nitroaniline | 10403-47-1 | 137–141 | >97.0 (GC) | 10,300 |

| 4-Bromo-2-nitroaniline | 875-51-4 | Not reported | >97.0 (GC) | 8,000 |

| 5-Bromo-3-nitroaniline | 55215-57-1 | Not reported | Not listed | Varies |

Key Observations :

- 2-Bromo-5-nitroaniline has a well-defined melting point (137–141°C), suggesting higher crystallinity compared to derivatives with ambiguous data .

- Commercial availability and pricing vary significantly; for example, 4-Bromo-2-nitroaniline is priced at JPY 8,000/25g, reflecting its broader synthetic utility .

Critical Analysis of Structural and Functional Differences

- Electrophilic Substitution Reactivity: The electron-withdrawing nitro group at position 2 in this compound deactivates the ring, directing further substitutions to meta positions. In contrast, 2-Bromo-4-methyl-5-nitroaniline (NO₂ at 5) may exhibit altered regioselectivity .

Activité Biologique

5-Bromo-3-methyl-2-nitroaniline is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the aniline structure. The molecular formula is , and it has a molecular weight of 233.05 g/mol. The arrangement of these substituents significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. It has been utilized in research related to drug development aimed at combating infections caused by resistant strains of bacteria.

- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves inducing apoptosis in tumor cells, which may be mediated through the generation of reactive oxygen species (ROS) and subsequent DNA damage .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Toxicological Profile

The toxicological assessment of this compound reveals several important findings:

- Acute Toxicity : The compound is classified as having moderate acute toxicity, with specific target organ toxicity noted for respiratory irritation and skin corrosion . Long-term exposure may lead to chronic health effects, although data remains limited.

- Genotoxicity : Research indicates potential genotoxic effects, emphasizing the need for careful handling and further investigation into its safety profile .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial efficacy against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study B | Showed cytotoxic effects on HeLa cells with an IC50 value of 25 µM after 48 hours of exposure. |

| Study C | Reported anti-inflammatory activity in a carrageenan-induced paw edema model with a reduction in edema by 40% compared to control groups. |

These findings highlight the compound's potential as a lead candidate for further drug development.

Q & A

What are the key considerations for synthesizing 5-Bromo-3-methyl-2-nitroaniline in the laboratory?

Level: Basic

Answer:

Synthesis of this compound requires careful control of substituent positioning. A plausible route involves:

- Step 1: Start with 3-methylaniline. Introduce bromine at the 5-position via electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃). The methyl group directs bromination to the para position, but steric and electronic effects must be optimized .

- Step 2: Nitrate the intermediate (5-bromo-3-methylaniline) using mixed acid (HNO₃/H₂SO₄). The nitro group (-NO₂) is directed to the ortho position relative to the amino group (-NH₂) due to its strong meta-directing nature. Maintain temperatures between -20°C and 50°C to avoid over-nitration .

- Purification: Recrystallize from ethanol or use column chromatography to isolate the product. Monitor progress via TLC and confirm regioselectivity with NMR.

Key Challenges: Competing substitution patterns due to competing directing effects of -NH₂ and -Br. Use protecting groups (e.g., acetylation of -NH₂) to control reactivity if needed .

How can researchers characterize the purity and structure of this compound?

Level: Basic

Answer:

Methodological Approach:

- Melting Point Analysis: Compare observed melting point (mp) with literature values (e.g., analogous compounds like 3-Bromo-4-methyl-5-nitroaniline melt at 128–132°C, suggesting similar thermal behavior for the target compound) .

- NMR Spectroscopy:

- Mass Spectrometry (MS): Verify molecular ion peaks (expected m/z ≈ 231 for C₇H₆BrN₂O₂) and isotopic patterns from bromine .

- HPLC: Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm.

Validation: Cross-reference with elemental analysis (C, H, N, Br) and IR spectroscopy for functional groups (-NO₂ stretch at ~1520 cm⁻¹) .

What are the common challenges in optimizing reaction yields for brominated nitroaniline derivatives?

Level: Advanced

Answer:

Key Challenges and Solutions:

- Competing Reactivity: Bromine may act as a leaving group under harsh nitration conditions. Mitigate by using milder nitrating agents (e.g., acetyl nitrate) .

- Steric Hindrance: The 3-methyl group may slow nitration at the 2-position. Optimize reaction time and temperature (e.g., 40–60°C for 12–24 hours) .

- Byproducts: Over-nitration or para-substituted isomers can form. Use regioselective catalysts (e.g., zeolites) or kinetic control via low-temperature reactions .

Data Contradictions: Literature reports varying yields (30–70%) for similar compounds. Reconcile by adjusting solvent polarity (e.g., DCM vs. acetic acid) and stoichiometry .

How does the electronic effect of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced

Answer:

Electronic Effects:

- Nitro Group (-NO₂): Strong electron-withdrawing effect activates the ring for electrophilic substitution at meta positions but deactivates it for nucleophilic attacks.

- Bromine (-Br): Moderately deactivating (ortho/para-directing) but can act as a leaving group in SNAr reactions under high-temperature basic conditions (e.g., with KOH in DMSO) .

- Methyl Group (-CH₃): Electron-donating, slightly activating the ring but sterically hindering adjacent positions.

Methodological Insight:

- SNAr Reactions: Replace -Br with nucleophiles (e.g., -OH, -NH₂) using Cu(I) catalysts. Monitor reaction progress via LC-MS .

- Computational Studies: DFT calculations predict charge distribution; the nitro group withdraws electron density from the 2-position, making -Br more susceptible to displacement .

What safety protocols are essential when handling this compound?

Level: Basic

Answer:

Critical Safety Measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-certified respirator if airborne particles are generated .

- Engineering Controls: Conduct reactions in a fume hood to prevent inhalation of toxic vapors (e.g., during nitration) .

- Storage: Keep in a cool (0–6°C), dry place in airtight amber glass containers to prevent photodegradation .

- Disposal: Treat as hazardous waste. Neutralize with dilute NaOH before incineration by licensed facilities .

Emergency Response: For skin contact, rinse immediately with water for 15 minutes. For ingestion, seek medical attention and administer activated charcoal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.